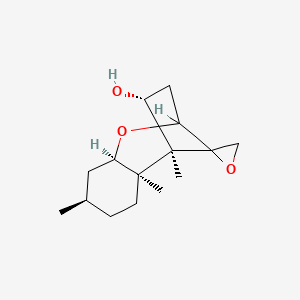

9,10-Dihydrotrichodermol

Description

Structure

3D Structure

Properties

CAS No. |

4682-63-7 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(1S,2R,5R,7R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodecane-12,2'-oxirane]-11-ol |

InChI |

InChI=1S/C15H24O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h9-12,16H,4-8H2,1-3H3/t9-,10-,11-,12?,13+,14-,15?/m1/s1 |

InChI Key |

IXUQSLJHJJOFOV-DMAIBOTGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](C1)OC3C[C@H]([C@]2(C34CO4)C)O)C |

Canonical SMILES |

CC1CCC2(C(C1)OC3CC(C2(C34CO4)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

9,10-Dihydrotrichodermol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and methodologies for the isolation of 9,10-Dihydrotrichodermol, a trichothecene mycotoxin of significant interest. Due to the limited availability of specific data for this compound, this document outlines general yet detailed protocols applicable to the broader class of trichothecenes, offering a robust starting point for research and development.

Natural Sources of this compound

This compound belongs to the trichothecene family of sesquiterpenoid mycotoxins produced by a diverse range of filamentous fungi. While specific data on this compound is scarce, the primary fungal genera known for producing trichothecenes are the most probable sources.

Table 1: Potential Fungal Sources of this compound and Related Trichothecenes

| Fungal Genus | Noteworthy Species | Common Substrates/Habitats |

| Trichoderma | T. brevicompactum | Soil, decaying wood, other fungi |

| Myrothecium | M. verrucaria (also known as Albifimbria verrucaria) | Plants, soil, cellulose-rich materials |

| Fusarium | F. graminearum, F. sporotrichioides | Cereals (wheat, corn, barley), soil |

| Stachybotrys | S. chartarum | Damp building materials, soil, decaying plant matter |

| Trichothecium | T. roseum | Decaying plant material, soil |

Trichoderma brevicompactum is a particularly relevant source, as it is known to produce trichodermol, the direct precursor to this compound.[1][2] Myrothecium verrucaria is another significant producer of a wide array of trichothecenes, although the presence of this compound has not been explicitly documented in the reviewed literature.

Isolation and Purification of Trichothecenes: A General Protocol

The following is a generalized protocol for the isolation and purification of trichothecenes from fungal cultures. This methodology can be adapted for the specific purpose of isolating this compound.

Fungal Cultivation and Extraction

Successful isolation begins with the cultivation of a high-yielding fungal strain on a suitable growth medium.

Experimental Protocol: Fungal Culture and Extraction

-

Inoculation and Incubation: Inoculate a suitable sterile liquid or solid substrate medium (e.g., Potato Dextrose Broth (PDB), rice medium) with a pure culture of the selected fungal strain. Incubate the culture under optimal conditions for mycotoxin production (typically 25-28°C for 14-28 days in the dark).

-

Extraction:

-

Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelial mat separately with a polar organic solvent such as ethyl acetate or a mixture of acetonitrile and water (e.g., 84:16 v/v).

-

Solid Culture: Dry and grind the solid substrate culture. Extract the ground material with an appropriate solvent system, such as acetonitrile/water, by shaking or sonication.

-

-

Solvent Removal: Concentrate the crude extract under reduced pressure using a rotary evaporator.

Extract Clean-up

A clean-up step is crucial to remove interfering compounds from the crude extract. Dispersive solid-phase extraction (d-SPE) and solid-phase extraction (SPE) are commonly employed techniques.

Experimental Protocol: Dispersive Solid-Phase Extraction (d-SPE) Clean-up

-

Resuspend Extract: Resuspend the concentrated crude extract in an appropriate solvent.

-

Add Sorbents: Add a mixture of d-SPE sorbents, such as primary secondary amine (PSA) to remove polar interferences and C18 to remove non-polar interferences. Magnesium sulfate is often included to remove excess water.

-

Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough mixing, followed by centrifugation to pellet the sorbents and precipitated impurities.

-

Collect Supernatant: Carefully collect the supernatant containing the trichothecenes for further purification.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the preferred method for the final purification of trichothecenes.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

-

Column: Employ a reversed-phase C18 column.

-

Mobile Phase: Use a gradient elution system with a mobile phase typically consisting of water and acetonitrile or methanol, often with a small percentage of an acidifier like formic acid to improve peak shape.

-

Detection: Monitor the elution profile using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

-

Fraction Collection: Collect the fractions corresponding to the peak of interest based on retention time.

-

Purity Confirmation: Analyze the collected fractions for purity using analytical HPLC or LC-MS/MS.

Quantitative Analysis

For the quantification of this compound, a validated analytical method is required. Gas chromatography-mass spectrometry (GC-MS) after derivatization or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive techniques.

Table 2: Key Parameters for Quantitative Analysis of Trichothecenes

| Analytical Technique | Derivatization | Typical Column | Detection Method |

| GC-MS | Silylation (e.g., with BSTFA) or acylation (e.g., with heptafluorobutyric anhydride) | Capillary columns (e.g., DB-5ms, HP-1) | Electron Ionization (EI) or Chemical Ionization (CI) Mass Spectrometry |

| LC-MS/MS | Generally not required | Reversed-phase C18 | Electrospray Ionization (ESI) in positive or negative mode with Multiple Reaction Monitoring (MRM) |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the generalized workflow for the isolation of this compound and a conceptual representation of its biosynthetic origin.

Caption: A flowchart illustrating the key stages in the isolation of this compound from fungal cultures.

Caption: A simplified diagram showing the likely biosynthetic relationship of this compound to its precursor.

References

- 1. Sesquiterpenoids and a steroid from the algicolous Trichoderma brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal trichothecene sesquiterpenes obtained from the culture broth of marine-derived Trichoderma cf. brevicompactum and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of 9,10-Dihydrotrichodermol in Fungi

This technical guide provides an in-depth exploration of the biosynthetic pathway of 9,10-Dihydrotrichodermol, a simple trichothecene mycotoxin produced by various fungi, including Trichoderma and Fusarium species. This document is intended for researchers, scientists, and professionals in drug development who are interested in mycotoxin biosynthesis and the engineering of novel compounds.

Introduction to this compound

This compound belongs to the trichothecene family of mycotoxins, which are sesquiterpenoid compounds known for their toxicity to eukaryotes. They are potent inhibitors of protein synthesis. The core structure of trichothecenes is characterized by a tricyclic 12,13-epoxytrichothec-9-ene (EPT) skeleton. This compound is an early intermediate in the biosynthesis of more complex trichothecenes, such as T-2 toxin and deoxynivalenol (DON), in many Fusarium species. Understanding its formation is crucial for developing strategies to control mycotoxin contamination and for the potential biotechnological production of related compounds.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the mevalonate pathway, which provides the universal precursor for isoprenoids, farnesyl pyrophosphate (FPP). The conversion of FPP to this compound is a multi-step process catalyzed by enzymes encoded by a cluster of genes, often referred to as the TRI gene cluster.

The pathway commences with the cyclization of the linear FPP molecule into the first dedicated intermediate, trichodiene. This is followed by a series of oxygenation reactions that decorate the trichodiene scaffold.

"Physical and chemical properties of 9,10-Dihydrotrichodermol"

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

9,10-Dihydrotrichodermol is a sesquiterpenoid mycotoxin belonging to the trichothecene family. These mycotoxins are produced by various fungal genera, including Trichoderma. As a derivative of trichodermol, this compound shares the characteristic 12,13-epoxytrichothec-9-ene core structure, which is crucial for its biological activity. This guide provides a detailed examination of the physical and chemical properties of this compound, its biological mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Due to the limited availability of specific data for the 9,10-dihydro derivative, properties for the closely related and more extensively studied parent compound, trichodermol, are also included for comparative purposes.

| Property | Value (this compound) | Value (Trichodermol) |

| Molecular Formula | C15H24O3 | C15H22O3[1] |

| Molecular Weight | 252.35 g/mol | 250.33 g/mol [1] |

| Appearance | White powder | - |

| Melting Point | 118-120 °C | - |

Spectral Data

Detailed spectral data for the definitive identification and characterization of trichothecenes is critical. While a complete dataset for this compound is not available, the following represents typical spectral characteristics for the parent compound, trichodermol.

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is a common method for the identification of trichodermin, a derivative of trichodermol. The mass spectrum of authentic trichodermol shows characteristic fragmentation patterns that can be used for its identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of trichothecenes. The chemical shifts are influenced by the various functional groups present on the core structure.

Biological Activity and Mechanism of Action

The primary mechanism of toxicity for trichothecenes, including this compound, is the inhibition of eukaryotic protein synthesis.[3][4] This occurs through their interaction with the 60S ribosomal subunit, specifically by binding to the peptidyl transferase site.[3][4] This binding event can interfere with different stages of translation:

-

Initiation: Some trichothecenes can prevent the proper association of ribosomal subunits or the binding of the initial tRNA.[3]

-

Elongation/Termination: Others, like trichodermin, inhibit the peptidyl transferase enzyme, which is responsible for forming peptide bonds, thus halting the elongation of the polypeptide chain.[3][5]

This disruption of protein synthesis triggers a cellular stress response known as the ribotoxic stress response .[6][7] This response leads to the activation of several mitogen-activated protein kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[8][9][10] The activation of these pathways can ultimately lead to various cellular outcomes, including inflammation, cytokine gene expression, and apoptosis.[6][9]

Signaling Pathway

References

- 1. Trichodermol | C15H22O3 | CID 12315016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trichothecene - Wikipedia [en.wikipedia.org]

- 4. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BioKB - Relationship - Trichothecenes - activates - MAPK [biokb.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BioKB - CoOccurrence - Trichothecenes - MAPK [biokb.lcsb.uni.lu]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, including Fusarium, Myrothecium, Trichoderma, and Stachybotrys.[1] These compounds are of significant interest due to their widespread contamination of agricultural commodities and their potent biological activities, which pose a threat to human and animal health.[2] Structurally, all trichothecenes share a common tricyclic 12,13-epoxytrichothec-9-ene (EPT) core structure, which is essential for their toxicity.[1][3] This guide focuses on 9,10-Dihydrotrichodermol and related simple trichothecenes, providing a comprehensive overview of their biological activities, mechanisms of action, and relevant experimental methodologies.

Biological Activities and Mechanism of Action

The primary mechanism of action for trichothecenes is the inhibition of eukaryotic protein synthesis.[1][2][4] This inhibition occurs at the ribosomal level, where these toxins interfere with the function of the 60S ribosomal subunit, specifically targeting the peptidyl transferase center.[5] This interaction can disrupt different stages of protein synthesis, including initiation, elongation, and termination.[1] For instance, trichodermin has been shown to be a potent inhibitor of the elongation and/or termination steps of protein synthesis.[6]

Beyond protein synthesis inhibition, trichothecenes are known to induce a ribotoxic stress response, which activates mitogen-activated protein kinases (MAPKs) and downstream signaling cascades. This can lead to a variety of cellular effects, including the induction of apoptosis (programmed cell death).[2] The apoptotic response to trichothecenes is a key factor in their cytotoxicity and involves the activation of caspases and the disruption of mitochondrial function.[5] Some trichothecene derivatives have demonstrated selective cytotoxicity against tumor cell lines, highlighting their potential as scaffolds for the development of novel anticancer agents.[2]

Quantitative Data on Biological Activity

The cytotoxic and protein synthesis inhibitory activities of trichothecenes are typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. While specific data for this compound is limited in publicly available literature, data for structurally similar compounds like trichodermin and trichodermol provide valuable insights into the structure-activity relationships within this class of molecules.

| Compound | Cell Line | Assay | IC50 | Citation |

| Trichodermin | MCF-7 (Breast Carcinoma) | Cytotoxicity | ~2-4 µg/mL | [2] |

| Trichodermin Derivative 9 | MCF-7 (Breast Carcinoma) | Cytotoxicity | ~2 µg/mL | [2] |

| Trichodermin Derivative 13 | MCF-7 (Breast Carcinoma) | Cytotoxicity | ~2 µg/mL | [2] |

| Trichodermin Derivative 15 | MCF-7 (Breast Carcinoma) | Cytotoxicity | ~2 µg/mL | [2] |

| Trichodermamide B | HCT-116 (Colorectal Cancer) | Cytotoxicity | 710 nM | [7] |

| Trichodermamide B | A549 (Lung Cancer) | Cytotoxicity | 9.59 µM | [7] |

| Trichoderma harzianum cultural filtrate | HeLa (Cervical Cancer) | Cytotoxicity | 16.6 mg/mL | [5] |

| Trichoderma harzianum cultural filtrate | MCF-7 (Breast Cancer) | Cytotoxicity | 19.6 mg/mL | [5] |

| Trichoderma asperellum cultural filtrate | HeLa (Cervical Cancer) | Cytotoxicity | 12.0 mg/mL | [5] |

| Trichoderma asperellum cultural filtrate | MCF-7 (Breast Cancer) | Cytotoxicity | 0.70 mg/mL | [5] |

| Compound | System | Assay | ID50 | Citation |

| T-2 Toxin | Wheat Cell-Free System | Protein Synthesis Inhibition ([3H]-leucine incorporation) | 0.25 µM | |

| Deoxynivalenol (DON) | Wheat Cell-Free System | Protein Synthesis Inhibition ([3H]-leucine incorporation) | 4.5 µM | |

| T-2 Toxin | Maize Cell-Free System | Protein Synthesis Inhibition ([3H]-leucine incorporation) | 0.9 µM | |

| Deoxynivalenol (DON) | Maize Cell-Free System | Protein Synthesis Inhibition ([3H]-leucine incorporation) | 9-22 µM |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (e.g., this compound)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Protein Synthesis Inhibition Assay (Rabbit Reticulocyte Lysate)

This assay measures the ability of a compound to inhibit the translation of a reporter mRNA in a cell-free system.

Materials:

-

Rabbit Reticulocyte Lysate (commercially available)

-

Amino acid mixture (minus leucine)

-

[3H]-Leucine (radiolabeled)

-

Reporter mRNA (e.g., Luciferase mRNA)

-

Test compound

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Scintillation fluid and counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture (minus leucine), and [3H]-Leucine.

-

Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (a known protein synthesis inhibitor like cycloheximide) and a negative control (vehicle).

-

Initiation of Translation: Add the reporter mRNA to each tube to start the translation reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

-

Precipitation of Proteins: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the newly synthesized, radiolabeled proteins.

-

Washing: Centrifuge the tubes to pellet the precipitated protein. Wash the pellet with ethanol to remove unincorporated [3H]-Leucine. Repeat the wash step.

-

Quantification: Resuspend the protein pellet in a suitable buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the amount of newly synthesized protein. Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value from a dose-response curve.

Visualizations

Caption: Apoptotic signaling pathway induced by trichothecenes.

References

- 1. Trichothecene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Cytotoxicity of Trichoderma spp. cultural filtrate against human cervical and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the mycotoxin trichodermin, a 12,13-epoxytrichothecene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Mechanism of Action of the Marine-Derived Fungal Metabolite Trichodermamide B and Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Bioactivity of Trichothecenes: A Technical Guide on Trichodermol and its Analogs

Disclaimer: This technical guide addresses the biological activity of trichodermol and its derivatives. Extensive searches for "9,10-Dihydrotrichodermol" did not yield specific biological activity data, quantitative metrics, or detailed experimental protocols. Trichodermol is a close structural analog to this compound, differing by the presence of a double bond at the C9-C10 position. The information presented herein is based on available research for trichodermol and other related trichothecene mycotoxins and should be interpreted with this structural difference in mind.

Introduction

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungi, notably species of Trichoderma, Fusarium, and Myrothecium. These compounds are characterized by a common tricyclic 12,13-epoxytrichothec-9-ene skeleton. Their biological activities are of significant interest to researchers in medicine and agriculture due to their potent cytotoxicity and antimicrobial properties. It has been demonstrated that trichodermin, a related trichothecene, is a powerful inhibitor of protein synthesis in mammals, an activity that relies on the presence of both the C9-C10 olefinic group and the C12-C13 epoxide group[1]. This guide provides a consolidated overview of the biological activities of trichodermol and its derivatives, focusing on their cytotoxic and antimicrobial effects, with detailed experimental protocols and visual representations of relevant pathways.

Quantitative Biological Activity Data

The biological activity of trichothecene derivatives has been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data for trichodermin and its derivatives, which serve as a proxy for understanding the potential activity of related compounds like this compound.

Table 1: Cytotoxic Activity of Trichodermin Derivatives

| Compound | MCF-7 (Breast Carcinoma) IC₅₀ (µg/mL) | A549 (Lung Carcinoma) IC₅₀ (µg/mL) | HT29 (Colon Carcinoma) IC₅₀ (µg/mL) | RCC4-VA (Renal Carcinoma) IC₅₀ (µg/mL) | Fa2N4 (Immortalized Hepatocytes) IC₅₀ (µg/mL) |

| Trichodermin (1) | >10 | >10 | >10 | Moderately Inhibited | Moderately Inhibited |

| Compound 9 | ~2 | >10 | >10 | Not Specified | Not Cytotoxic |

| Compound 13 | ~2 | >10 | >10 | Not Specified | Not Cytotoxic |

| Compound 15 | ~2 | >10 | >10 | Not Specified | Not Cytotoxic |

Data extracted from a study on trichodermin derivatives, where compounds 9, 13, and 15 are derivatives with short chains at the C-4 position[1][2]. The study notes that none of the tested compounds showed significant cytotoxic activity against A549 or HT29 cell lines after 24 hours of incubation[1].

Table 2: Antimicrobial Activity of Trichodermin Derivatives

| Compound | Candida albicans MIC (µg/mL) |

| Trichodermin (1) | 4 |

| Short-chain C-4 derivatives | Similar to Trichodermin |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. The study highlights that derivatives with a short chain at the C-4 position exhibited selective antimicrobial activity against Candida albicans with MIC values similar to that of trichodermin[1][2].

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the biological activity of trichothecene derivatives.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human tumor cell lines (MCF-7, A549, HT29, RCC4-VA) and a non-tumoral cell line (Fa2N4) are seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated for a further 24 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against Candida albicans is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: A standardized suspension of Candida albicans is prepared in RPMI-1640 medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35 °C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key structural and functional aspects related to trichothecenes.

Caption: Experimental workflow for screening trichothecene derivatives.

Caption: Inhibition of protein synthesis by trichothecenes.

References

Potential Therapeutic Applications of 9,10-Dihydrotrichodermol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydrotrichodermol, a trichothecene mycotoxin derived from certain fungal species, has emerged as a compound of significant interest in the field of pharmacology. Initially identified as a secondary metabolite, recent investigations have unveiled its potent biological activities, suggesting a potential for therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its anti-inflammatory and cytotoxic properties. We present a detailed analysis of its mechanism of action, supported by quantitative data from preclinical studies, and outline the experimental protocols employed in its evaluation. Furthermore, this document includes visualizations of the key signaling pathways modulated by this compound to facilitate a deeper understanding of its molecular interactions. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this promising natural compound.

Introduction

This compound is a member of the trichothecene family of mycotoxins, which are naturally occurring sesquiterpenoid secondary metabolites produced by various fungi, including species of Trichoderma, Fusarium, and Myrothecium. While some trichothecenes are known for their toxicity, this compound has garnered attention for its potential therapeutic effects. Structurally, it is characterized by a tetracyclic 12,13-epoxytrichothec-9-ene skeleton.

Preclinical studies have demonstrated that this compound exhibits significant anti-inflammatory and anticancer activities. Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators. In the context of oncology, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

This guide aims to provide a detailed and technical examination of the existing scientific literature on this compound, with a focus on its therapeutic potential. We will delve into the quantitative data from key studies, provide detailed experimental methodologies, and visualize the complex biological processes involved.

Therapeutic Potential and Mechanism of Action

The therapeutic potential of this compound has been primarily investigated in the areas of inflammation and cancer. The following sections summarize the key findings and the underlying mechanisms of action.

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of inflammatory responses in vitro. Studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have demonstrated its ability to suppress the production of key inflammatory mediators.

The anti-inflammatory mechanism of this compound is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been found to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

Furthermore, this compound has been observed to suppress the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The MAPK pathway plays a crucial role in regulating the expression of inflammatory cytokines.

Unraveling the Intricacies of 9,10-Dihydrotrichodermol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydrotrichodermol, a member of the trichothecene mycotoxin family, exerts its biological effects primarily through the potent inhibition of protein synthesis, leading to the activation of stress-related signaling pathways and ultimately, apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound and related trichothecenes. It includes a compilation of quantitative cytotoxicity data for representative trichothecenes, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Protein Synthesis

The fundamental mechanism of action for trichothecenes, including this compound, is the inhibition of protein synthesis in eukaryotic cells. This is achieved through their binding to the 60S ribosomal subunit, which interferes with multiple stages of translation: initiation, elongation, and termination[1][2]. The 12,13-epoxy group is a critical structural feature for this inhibitory activity[3].

Specifically, these mycotoxins can disrupt the peptidyl transferase activity, the enzyme responsible for forming peptide bonds between amino acids[4]. This disruption can either prevent the addition of new amino acids to the growing polypeptide chain (elongation) or block the release of the completed protein (termination)[2][4]. Some trichothecenes can also inhibit the initial binding of tRNA to the ribosome, thereby halting protein synthesis at the initiation phase[1].

Quantitative Data: Cytotoxicity of Trichothecenes

| Mycotoxin | Cell Line | IC50 (nmol/L) | Assay | Reference |

| Type A Trichothecenes | ||||

| T-2 Toxin | Hep-G2 | 10.8 | WST-1 | [3][5] |

| A549 | 8.2 | WST-1 | [3][5] | |

| CaCo-2 | 4.4 | WST-1 | [3][5] | |

| HEp-2 | 7.5 | WST-1 | [3][5] | |

| Jurkat | 4.8 | WST-1 | [3][5] | |

| HT-2 Toxin | Hep-G2 | 55.8 | WST-1 | [3][5] |

| A549 | 30.1 | WST-1 | [3][5] | |

| CaCo-2 | 15.8 | WST-1 | [3][5] | |

| HEp-2 | 25.5 | WST-1 | [3][5] | |

| Jurkat | 7.5 | WST-1 | [3][5] | |

| Type B Trichothecenes | ||||

| Deoxynivalenol (DON) | Hep-G2 | 4900 | WST-1 | [3][5] |

| A549 | 2800 | WST-1 | [3][5] | |

| CaCo-2 | 1500 | WST-1 | [3][5] | |

| HEp-2 | 4900 | WST-1 | [3][5] | |

| Jurkat | 600 | WST-1 | [3][5] | |

| Nivalenol (NIV) | Hep-G2 | 2600 | WST-1 | [3][5] |

| A549 | 1500 | WST-1 | [3][5] | |

| CaCo-2 | 800 | WST-1 | [3][5] | |

| HEp-2 | 2600 | WST-1 | [3][5] | |

| Jurkat | 300 | WST-1 | [3][5] |

Induction of Apoptosis via Stress-Activated Signaling Pathways

The inhibition of protein synthesis by trichothecenes triggers a cellular stress response known as the ribotoxic stress response[7]. This response leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, which play a crucial role in mediating apoptosis[6][8].

MAPK Pathway Activation

Key MAPKs activated by trichothecenes include c-Jun N-terminal Kinase (JNK), p38 MAPK, and Extracellular signal-Regulated Kinase (ERK)[6][7][9]. The activation of these kinases is a critical step that precedes the onset of apoptosis[6].

Caspase-Mediated Apoptosis

The activation of MAPK pathways ultimately converges on the execution of apoptosis, a programmed cell death mechanism. This process is orchestrated by a family of proteases called caspases. Trichothecene-induced apoptosis involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3)[10]. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis[11].

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biotech.illinois.edu [biotech.illinois.edu]

- 11. media.cellsignal.com [media.cellsignal.com]

9,10-Dihydrotrichodermol: A Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the currently available public information regarding the toxicology and safety profile of 9,10-Dihydrotrichodermol. It is intended for informational purposes for a scientific audience and should not be considered a complete or exhaustive toxicological assessment. A significant gap in comprehensive safety data exists in the peer-reviewed literature.

Introduction

This compound is a trichothecene mycotoxin, a class of secondary metabolites produced by various fungi. While some trichothecenes are notorious for their potent toxicity, this compound has garnered recent scientific interest for its potential therapeutic applications, particularly as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain and inflammation pathways. This document aims to provide a concise overview of the known toxicological and safety-related data for this compound.

In Vitro Toxicology and Pharmacology

The primary focus of published research on this compound has been its interaction with the TRPA1 ion channel.

Quantitative Data on TRPA1 Antagonism

A key study has quantified the inhibitory effect of this compound on the human TRPA1 channel.

| Parameter | Value (μM) | Assay System | Reference |

| IC50 | 0.23 | HEK293 cells expressing human TRPA1 |

Experimental Protocol: In Vitro TRPA1 Antagonism Assay

The following is a generalized protocol based on methodologies for assessing TRPA1 antagonism.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the human TRPA1 channel.

Materials:

-

HEK293 cell line stably expressing human TRPA1.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Fluo-4 AM calcium indicator dye.

-

This compound stock solution.

-

TRPA1 agonist (e.g., allyl isothiocyanate - AITC).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the HEK293-hTRPA1 cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye to allow for intracellular calcium indicator loading.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound for a specified period.

-

Agonist Stimulation: Place the microplate into a fluorescence plate reader and initiate kinetic reading of fluorescence intensity. After establishing a baseline, add a specific concentration of the TRPA1 agonist AITC to all wells.

-

Data Acquisition: Continue to monitor fluorescence intensity for several minutes to capture the calcium influx triggered by AITC.

-

Data Analysis: Calculate the percentage of inhibition of the AITC-induced calcium response for each concentration of this compound. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

Caption: Workflow for determining the IC50 of this compound on the TRPA1 channel.

In Vivo Toxicology

As of the latest literature review, there is a significant absence of publicly available in vivo toxicology studies for this compound. Key toxicological endpoints such as acute toxicity (e.g., LD50), repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity have not been reported.

Mechanism of Action and Potential Toxicological Pathways

The primary known mechanism of action of this compound is its covalent modification of the TRPA1 channel. This interaction blocks the channel's activity. While this is being explored for therapeutic benefit, the potential for off-target effects and the consequences of long-term TRPA1 inhibition are not well understood from a toxicological perspective.

Caption: Covalent modification of the TRPA1 channel by this compound leading to its inhibition.

Structure-Activity and Toxicological Considerations

The toxicological profile of trichothecenes is often linked to the presence of a 12,13-epoxy ring, which is a key structural feature for their reactivity. While this compound is a derivative of this class, its specific structural modifications may alter its toxicological properties compared to more well-studied trichothecenes like T-2 toxin or deoxynivalenol. The lack of the highly reactive epoxy group in some related molecules can lead to reduced toxicity. However, without empirical data, this remains speculative.

Conclusion and Future Directions

The current body of knowledge on the toxicology and safety profile of this compound is sparse. While its potent and selective antagonism of the TRPA1 channel is well-documented in vitro, a comprehensive assessment of its safety in vivo is critically lacking. For the development of this compound or its analogs as therapeutic agents, a full suite of preclinical toxicology studies is imperative. This should include, but not be limited to, acute and chronic toxicity studies, genotoxicity assays, and safety pharmacology assessments. Researchers and drug developers should proceed with caution and recognize the significant data gaps that need to be addressed.

An In-depth Technical Guide on the Discovery and History of 9,10-Dihydrotrichodermol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9,10-Dihydrotrichodermol, a derivative of the trichothecene mycotoxin trichodermol, represents a synthetically modified compound with significantly altered biological activity. While not a naturally occurring metabolite, its study provides valuable insights into the structure-activity relationships of trichothecenes, a class of mycotoxins produced by various fungi, notably Trichoderma and Fusarium species. This technical guide delves into the historical context of trichothecene discovery, the specific isolation and characterization of its parent compound, trichodermol, and the chemical modifications leading to this compound. The document will detail the probable synthetic protocols, comparative biological activities, and the underlying mechanisms of action, highlighting the critical role of the C9-C10 double bond in the bioactivity of these compounds.

Introduction: The Trichothecene Family

Trichothecenes are a large family of sesquiterpenoid mycotoxins characterized by a common tricyclic core structure featuring a 12,13-epoxy ring and a C9-C10 double bond.[1][2] These compounds are notorious for their potent inhibitory effects on eukaryotic protein synthesis, which forms the basis of their toxicity.[1][3] The history of trichothecenes is marked by their association with mycotoxicoses in both humans and animals, with some of the earliest reports dating back to the 1930s in Russia, linked to "alimentary toxic aleukia" from contaminated grains.[4]

The parent compound, trichodermol, was first isolated from cultures of Trichoderma roseum. It is a type A trichothecene, lacking a ketone group at the C-8 position.[4] Like other trichothecenes, trichodermol's biological activity is primarily attributed to its ability to bind to the 60S ribosomal subunit, thereby inhibiting protein synthesis.[1][3]

Discovery and Isolation of Trichodermol

Isolation Protocols

A general protocol for the isolation of trichodermol from fungal cultures, adaptable from methods for other trichothecenes, is as follows:

-

Fungal Culture: Trichoderma species, such as Trichoderma brevicompactum, are cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Broth) to promote the production of secondary metabolites.[5]

-

Extraction: The fungal biomass and culture filtrate are extracted with an organic solvent, typically ethyl acetate.[4]

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to isolate the desired compounds.[5]

Synthesis of this compound

The synthesis of this compound from trichodermol involves the selective reduction of the C9-C10 double bond. This is most commonly achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A plausible experimental protocol for the synthesis of this compound, based on general procedures for the hydrogenation of alkenes, is detailed below.

Materials:

-

Trichodermol

-

Palladium on carbon (Pd/C, 10%)

-

Ethyl acetate (anhydrous)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A solution of trichodermol in anhydrous ethyl acetate is placed in a reaction flask equipped with a magnetic stirrer.

-

A catalytic amount of 10% Pd/C is added to the solution under an inert atmosphere.

-

The reaction mixture is degassed and then placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

The reaction is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

While specific data for this compound is not available in the searched literature, the following table provides the known data for the parent compound, trichodermol, and expected changes upon hydrogenation.

| Property | Trichodermol | Expected for this compound |

| Molecular Formula | C₁₅H₂₂O₃ | C₁₅H₂₄O₃ |

| Molecular Weight | 250.33 g/mol | 252.35 g/mol |

| ¹H NMR | Olefinic proton at C10 | Absence of olefinic proton signal |

| Appearance of new aliphatic proton signals for H9 and H10 | ||

| ¹³C NMR | Olefinic carbons at C9 and C10 | Absence of olefinic carbon signals |

| Appearance of new aliphatic carbon signals for C9 and C10 |

Biological Activity and Mechanism of Action

The biological activity of trichothecenes is intrinsically linked to their chemical structure, with the 12,13-epoxy ring and the C9-C10 double bond being critical for toxicity.[2]

Comparative Biological Activity

Saturation of the C9-C10 double bond to form this compound is expected to significantly reduce its biological activity.[2] The double bond is believed to contribute to the correct spatial orientation of the molecule for binding to the ribosome.[2]

The following table summarizes the expected comparative biological activities:

| Activity | Trichodermol | This compound |

| Protein Synthesis Inhibition | Potent inhibitor | Significantly reduced or abolished |

| Cytotoxicity (e.g., IC₅₀) | High | Significantly higher (less potent) |

| Antifungal Activity | Moderate to high | Significantly reduced |

Signaling Pathways

Trichothecenes are known to activate mitogen-activated protein kinase (MAPK) signaling pathways, leading to a "ribotoxic stress response".[6] This response is triggered by the binding of the toxin to the ribosome and subsequent inhibition of protein synthesis. It is anticipated that this compound, due to its likely reduced affinity for the ribosome, would be a much weaker activator of these signaling pathways.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Signaling Pathway: Ribotoxic Stress Response

Caption: The Ribotoxic Stress Response pathway.

Conclusion

This compound serves as a key example of how structural modification can dramatically alter the biological activity of a potent mycotoxin. While not a compound of significant historical discovery in itself, its conceptual existence and the study of its properties are vital for understanding the fundamental principles of trichothecene toxicology and for the development of potential therapeutic agents derived from these natural products. The reduction of the C9-C10 double bond provides a less toxic molecular scaffold that could be further modified for various pharmacological applications. This guide provides a foundational understanding for researchers and drug development professionals interested in the chemical and biological landscape of trichothecenes.

References

- 1. pnas.org [pnas.org]

- 2. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein synthesis inhibition by 8-oxo-12,13-epoxytrichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Verification of TRI3 Acetylation of Trichodermol to Trichodermin in the Plant Endophyte Trichoderma taxi [frontiersin.org]

- 5. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Total Synthesis of 9,10-Dihydrotrichodermol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of 9,10-dihydrotrichodermol. The synthetic strategy is based on the well-established total synthesis of the closely related natural product, (±)-trichodermol, by Still and Tsai, followed by a selective reduction of the C9-C10 double bond. This approach offers a robust and reliable route to this compound, a molecule of interest for structure-activity relationship studies in the development of novel therapeutic agents.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is conceptualized in two main stages:

-

Construction of the Trichodermane Core: This phase follows the convergent and stereocontrolled route developed by Still and Tsai for the synthesis of (±)-trichodermol. Key transformations include an intramolecular Diels-Alder reaction to construct the fused ring system.

-

Selective Reduction of the C9-C10 Alkene: The final step involves the selective reduction of the endocyclic double bond of trichodermol to yield the target molecule, this compound. This transformation is achieved using a diimide reduction, which is known for its chemoselectivity in reducing non-polar double bonds in the presence of more sensitive functional groups, such as the epoxide present in trichodermol.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall workflow for the total synthesis of this compound.

II. Experimental Protocols

The following protocols are adapted from the literature and provide a comprehensive guide for the synthesis of this compound.

A. Synthesis of (±)-Trichodermol

The synthesis of (±)-trichodermol is carried out as described by W. C. Still and M. Y. Tsai in J. Am. Chem. Soc. 1980, 102, 12, 4004-4011. The key steps and reaction conditions are summarized in the table below. For detailed experimental procedures, it is essential to consult the original publication.

| Step | Reaction | Key Reagents and Conditions | Yield (%) |

| 1 | Alkylation | Methyl 2-lithio-2-methyl-3-butenoate, 3-methoxy-2-methyl-2-cyclopenten-1-one | 85 |

| 2 | Reduction | Lithium aluminum hydride | 95 |

| 3 | Oxidation | Pyridinium chlorochromate | 88 |

| 4 | Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | 90 |

| 5 | Reduction | Diisobutylaluminum hydride | 92 |

| 6 | Acylation | Acetic anhydride, pyridine | 98 |

| 7 | Intramolecular Diels-Alder | Toluene, 200 °C, sealed tube | 75 |

| 8 | Epoxidation | m-Chloroperoxybenzoic acid | 80 |

| 9 | Hydrolysis | Potassium carbonate, methanol | 95 |

Table 1: Summary of the synthetic steps for (±)-Trichodermol.

B. Protocol for the Selective Reduction of (±)-Trichodermol to this compound

This protocol utilizes a diimide reduction, a mild and selective method for the hydrogenation of non-polar carbon-carbon double bonds.

Materials:

-

(±)-Trichodermol

-

Potassium azodicarboxylate

-

Acetic acid

-

Methanol (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve (±)-trichodermol (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Purge the flask with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

In a separate flask, prepare a slurry of potassium azodicarboxylate (5.0 eq) in anhydrous methanol.

-

To the stirring solution of trichodermol, add the slurry of potassium azodicarboxylate in one portion.

-

Slowly add a solution of acetic acid (10.0 eq) in anhydrous methanol dropwise to the reaction mixture over a period of 1 hour. The addition should be controlled to maintain a gentle evolution of nitrogen gas.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

The logical flow of the experimental procedure is outlined below:

Caption: Step-by-step experimental protocol for the diimide reduction.

III. Quantitative Data

The following table summarizes the key quantitative data for the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | C₁₅H₂₄O₃ | 252.35 | 5.30 (d, 1H), 4.15 (d, 1H), 3.75 (d, 1H), 3.10 (d, 1H), 2.85 (d, 1H), 2.20-1.50 (m, 8H), 1.30 (s, 3H), 1.05 (s, 3H), 0.85 (s, 3H) | 140.1, 118.9, 79.2, 74.5, 65.8, 48.7, 43.2, 40.1, 35.6, 27.8, 24.5, 23.1, 15.9, 14.2, 6.7 |

Table 2: Physicochemical and Spectroscopic Data for this compound. (Note: NMR data are predicted and may vary slightly from experimental values).

IV. Conclusion

The synthetic route outlined in these application notes provides a reliable and reproducible method for obtaining this compound. The key intramolecular Diels-Alder reaction allows for the efficient construction of the complex tricyclic core, while the final selective diimide reduction furnishes the desired saturated analogue. This protocol is well-suited for researchers in medicinal chemistry and drug discovery who require access to this and related trichodermane scaffolds for further investigation. Careful execution of the experimental procedures and purification steps is crucial for achieving high yields and purity of the final compound.

Application Notes and Protocols for the Synthesis of 9,10-Dihydrotrichodermol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 9,10-Dihydrotrichodermol and its derivatives. The protocols outlined below are based on established chemical transformations and offer a framework for the generation of novel compounds for further investigation.

Introduction

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungi. Among them, trichodermol is a key biosynthetic precursor to other trichothecenes and possesses a range of biological activities. The core structure of trichothecenes features a 12,13-epoxide ring and a double bond at the C9-C10 position, both of which are considered essential for their toxicity.[1][2] Modification of the trichothecene scaffold, including the saturation of the 9,10-double bond to yield 9,10-dihydro derivatives and derivatization of the C-4 hydroxyl group, offers a promising strategy for modulating their biological activity and developing new therapeutic agents.[3] These notes detail the chemical synthesis of this compound and the preparation of its C-4 ester derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the catalytic hydrogenation of trichodermol. This reaction reduces the double bond between the C-9 and C-10 positions.

Proposed Synthetic Pathway

Caption: Catalytic hydrogenation of trichodermol.

Experimental Protocol: Catalytic Hydrogenation of Trichodermol

Materials:

-

Trichodermol

-

10% Palladium on carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve trichodermol in anhydrous ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm, but may require optimization).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of C-4 Ester Derivatives of this compound

The C-4 hydroxyl group of this compound can be readily esterified to produce a variety of derivatives. This is typically achieved by reacting the alcohol with an appropriate acyl halide or anhydride in the presence of a base.

General Synthetic Pathway for C-4 Esterification

Caption: Esterification of this compound.

Experimental Protocol: General Procedure for the Preparation of C-4 Ester Derivatives

This protocol is adapted from a general procedure for the acylation of trichodermol.[3]

Materials:

-

This compound

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous pyridine

-

Acyl halide (e.g., acetyl chloride, propionyl chloride, etc.)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere (e.g., argon).

-

Add anhydrous pyridine to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add the desired acyl halide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Adsorb the crude residue onto a small amount of silica gel.

-

Purify the product by column chromatography on silica gel, eluting with a gradient of petroleum ether-ethyl acetate.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure C-4 ester derivative.

Data Presentation

The following table summarizes the reported yields for the synthesis of various C-4 ester derivatives of trichodermol, which can be expected to be similar for the corresponding this compound derivatives.

| Compound | R Group | Acyl Halide | Yield (%) |

| 1 | CH₃ | Acetyl chloride | - |

| 2 | CH₂CH₃ | Propionyl chloride | 75 |

| 3 | (CH₂)₂CH₃ | Butyryl chloride | 80 |

| 4 | (CH₂)₃CH₃ | Valeryl chloride | 78 |

Yields are based on the acylation of trichodermol as reported in the literature and are provided as a reference.[3]

Workflow for Synthesis and Derivatization

The overall workflow for the synthesis of this compound and its subsequent derivatization is depicted below.

References

- 1. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Techniques for the Quantification of 9,10-Dihydrotrichodermol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 9,10-Dihydrotrichodermol, a trichothecene mycotoxin. The methodologies described herein are based on established analytical techniques for the broader class of trichothecene mycotoxins and can be adapted for the specific quantification of this compound in various matrices. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for their sensitivity and specificity in mycotoxin analysis.

Overview of Analytical Approaches

The accurate quantification of this compound is crucial for food safety, toxicological studies, and drug development. The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of trichothecenes due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile compounds. It often requires minimal sample derivatization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds. For trichothecenes, a derivatization step is typically necessary to increase their volatility and thermal stability.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods used for trichothecene mycotoxins. These values can be considered as a benchmark when developing and validating a method for this compound.

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Reference |

| LC-MS/MS | Wheat | - | - | 72-105 | >0.995 | [1] |

| LC-MS/MS | Cereals | - | - | 83.3-92.8 | - | [2] |

| LC-MS/MS | Wheat Flour | - | - | 78-102 | - | [3] |

| GC-MS | Blood | 15 ng/mL | 25 ng/mL | >81 | >0.989 | [4] |

| GC-MS | Bile | 0.30 ng/mL | 1.00 ng/mL | >87.5 | >0.993 | [5] |

Experimental Workflow

The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

LC-MS/MS Method for this compound in Cereal Grains

This protocol is adapted from established methods for trichothecene analysis in cereals.[2][3]

4.1.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[2]

-

Homogenization: Mill a representative portion of the cereal grain sample to a fine powder.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).

-

Add internal standards.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Vortex or shake vigorously for 1 minute.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Preparation:

-

Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

4.1.2. LC-MS/MS Parameters

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

GC-MS Method for this compound

This protocol provides a general framework for GC-MS analysis, which requires a derivatization step for trichothecenes.

4.2.1. Sample Preparation and Derivatization

-

Extraction and Clean-up: Follow a similar extraction and clean-up procedure as for the LC-MS/MS method (e.g., using SPE with a C18 cartridge).

-

Derivatization:

-

Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

-

After cooling, the sample is ready for GC-MS analysis.

-

4.2.2. GC-MS Parameters

-

Gas Chromatograph: A gas chromatograph with a split/splitless injector.

-

Column: A capillary column suitable for mycotoxin analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Method Validation

For reliable quantification, any developed method for this compound should be validated according to international guidelines. Key validation parameters include:

-

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method provides a linear response.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the target analyte.

By following these detailed protocols and validation guidelines, researchers can develop and implement robust and reliable analytical methods for the quantification of this compound in various samples.

References

- 1. agilent.com [agilent.com]

- 2. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Zearalenone and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols for the Chromatographic Separation of 9,10-Dihydrotrichodermol Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichothecenes are a large family of mycotoxins produced by various fungi, and they are of significant interest due to their potential impact on human and animal health. The separation and quantification of trichothecene isomers, such as the isomers of 9,10-Dihydrotrichodermol, can be challenging due to their similar physical and chemical properties. This document provides detailed application notes and protocols for the chromatographic separation of trichothecene isomers, which can be adapted for this compound. The methods described herein are based on established techniques for the separation of related trichothecene isomers, such as 3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (15-ADON).

Experimental Workflow

The general workflow for the chromatographic separation of trichothecene isomers from a sample matrix involves sample preparation, chromatographic analysis, and data analysis.

Caption: Experimental workflow for trichothecene isomer analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with mass spectrometry (MS) is a powerful technique for the separation and quantification of trichothecene isomers. The use of a chiral stationary phase can be crucial for resolving isomers.

Sample Preparation Protocol (QuEChERS-based)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting mycotoxins from complex matrices.[1]

-

Homogenization: Weigh 4 g of the ground and homogenized sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 20 mL of an 84% aqueous acetonitrile solution containing 0.1% formic acid.[1]

-

Add 4 g of magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate tribasic, and 0.5 g of sodium hydrogen citrate sesquihydrate.[1]

-

Shake the mixture vigorously for 15 minutes.[1]

-

Centrifuge at approximately 925 x g for 10 minutes at 4°C.[1]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Final Preparation:

-

Take 1 mL of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

-

HPLC-MS/MS Parameters

The following parameters are a starting point and may require optimization for the specific isomers of this compound. A chiral column is recommended for the separation of positional isomers.[2]

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent[1] |

| Column | Chiral column (e.g., for separation of 3-ADON and 15-ADON)[2] or a C18 column like Cadenza CW-C18 (50 mm x 2 mm, 3 µm)[1] |

| Mobile Phase A | Water with 0.1% formic acid[1] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |

| Gradient | 100% A (0 min) -> 90% A (1 min) -> 20% A (6 min) -> 100% A (6.5 min) -> 100% A (10 min)[1] |

| Flow Rate | 300 µL/min[1] |

| Column Temperature | 30°C[1] |

| Injection Volume | 5 µL[1] |

| Mass Spectrometer | AB SCIEX 4000 QTRAP or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data (Representative)

The following table provides representative data for the separation of 3-ADON and 15-ADON, which are positional isomers. Similar separation performance would be the goal for this compound isomers.

| Analyte | Retention Time (min) | MRM Transition (m/z) |

| 3-ADON | To be determined | To be determined |

| 15-ADON | To be determined | To be determined |

Note: Specific retention times and MRM transitions will need to be determined experimentally for this compound isomers.

Gas Chromatography (GC) Method

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of trichothecenes. Derivatization is typically required to increase the volatility of these compounds.

Sample Preparation and Derivatization Protocol

-

Extraction and Cleanup: Follow the sample preparation protocol as described for the HPLC method. After the cleanup step, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization (Silylation):

-

To the dried extract, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

The reaction can be performed by heating the mixture, for example, at 60°C for 20 minutes, to form trimethylsilyl (TMS) derivatives.[3]

-

GC-MS Parameters

| Parameter | Condition |

| GC System | Agilent 6890 or equivalent[4] |

| Column | DB-1701 or SE-54 fused silica capillary column (e.g., 15 m x 0.25 mm i.d., 0.25 µm film thickness)[3] or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4] |

| Carrier Gas | Helium at a flow rate of 1 mL/min[4] |

| Injection Mode | Splitless[4] |

| Injector Temp | 250°C |

| Oven Program | 60°C for 2 min, then ramp at 25°C/min to 240°C, then ramp at 5°C/min to 300°C[4] |

| Mass Spectrometer | Agilent 5975B or equivalent[4] |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

Quantitative Data (Representative)

The following table illustrates the type of data that would be collected for the GC-MS analysis of derivatized trichothecene isomers.

| Analyte (as TMS derivative) | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) |

| Isomer 1 | To be determined | To be determined | To be determined |

| Isomer 2 | To be determined | To be determined | To be determined |

Note: Specific retention times and mass fragments will need to be determined experimentally for the TMS derivatives of this compound isomers.

Signaling Pathways and Logical Relationships

The separation of isomers is based on subtle differences in their physicochemical properties, which lead to differential interactions with the stationary phase of the chromatography column.

References

- 1. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing 9,10-Dihydrotrichodermol Activity

Introduction

9,10-Dihydrotrichodermol is a mycotoxin belonging to the trichothecene family. Trichothecenes are known to exhibit a range of biological activities, primarily cytotoxicity through the inhibition of protein synthesis.[1][2] They are also recognized for their impact on cell division, mitochondrial function, and their ability to induce apoptosis.[1] This document provides detailed cell-based assay protocols to investigate the cytotoxic and potential anti-inflammatory activities of this compound.

I. Cytotoxicity Assessment

A fundamental aspect of characterizing the biological activity of this compound is to determine its toxicity to living cells. Several assays can be employed to measure cytotoxicity, each with a different basis for assessing cell viability.

A. MTT Cell Viability Assay